![molecular formula C9H10F4Si B3049292 Trimethyl-(2,3,5,6-tetrafluorophenyl)silane CAS No. 20083-07-2](/img/structure/B3049292.png)
Trimethyl-(2,3,5,6-tetrafluorophenyl)silane
Overview
Description
Trimethyl-(2,3,5,6-tetrafluorophenyl)silane, also known as TMFPTS, is a highly reactive and versatile silane compound that is widely used in scientific research. Its unique properties make it an important tool in various fields such as materials science, nanotechnology, and surface chemistry.
Scientific Research Applications
Synthesis and Organic Reactions
- Synthesis of β-Trifluoromethylstyrenes : (E)-Trimethyl-(3,3,3-trifluoroprop-1-enyl)silane was synthesized for use in Hiyama cross-coupling reactions to produce β-trifluoromethylstyrene derivatives. This synthesis involved the cross-coupling of electronically diverse aryl iodides, demonstrating the compound's utility in the creation of complex organic molecules (Omote et al., 2012).
Protecting Group for Silicon
- The 2,4,6-Trimethoxyphenyl Unit : Triorganyl(2,4,6-trimethoxyphenyl)silanes, which contain various combinations of acid-labile protecting groups for silicon, were synthesized and characterized. These compounds were used to test the selectivity of the cleavage of the 2,4,6-trimethoxyphenyl group, leading to the production of synthetically useful chlorosilanes (Popp et al., 2007).
Radical-Based Reagent Applications
- Applications of (TMS)3SiH : Tris(trimethylsilyl)silane as a radical-based reagent in organic chemistry has been used extensively. Its applications in radical reductions, hydrosilylation, and consecutive radical reactions under mild conditions demonstrate its versatility. The reagent has been noted for its chemo-, regio-, and stereoselectivity, and its strategic role in polymerization, particularly in the photo-induced radical polymerization of olefins (Chatgilialoglu & Lalevée, 2012).
Gas-Phase Polymerization
- Polymerization of Trimethyl(propynyloxy)silane : ArF laser photolysis of gaseous trimethyl(propynyloxy)silane resulted in chemical vapour deposition of thin films of solid organosilicon polymers. This study highlights the potential of trimethylsilane derivatives in the development of new materials through photopolymerization processes (Pola et al., 1997).
Structural and Physical Properties
- High-Pressure Freezing and Structure Studies : Trimethyl(trifluoromethyl)silane was studied under high-pressure freezing conditions, revealing insights into its crystal structure and the polarizability of the Si-CF3 bond. This research adds to the understanding of the molecular structure and reactivity of trimethylsilane derivatives under various conditions (Olejniczak et al., 2008).
properties
IUPAC Name |
trimethyl-(2,3,5,6-tetrafluorophenyl)silane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F4Si/c1-14(2,3)9-7(12)5(10)4-6(11)8(9)13/h4H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DICBYDJBYFFMTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C(=CC(=C1F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F4Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60305023 | |
Record name | trimethyl-(2,3,5,6-tetrafluorophenyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60305023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethyl-(2,3,5,6-tetrafluorophenyl)silane | |
CAS RN |
20083-07-2 | |
Record name | NSC168766 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168766 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | trimethyl-(2,3,5,6-tetrafluorophenyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60305023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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